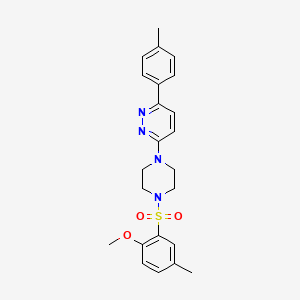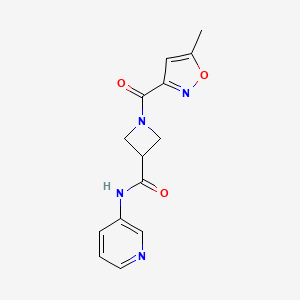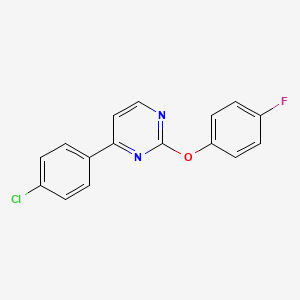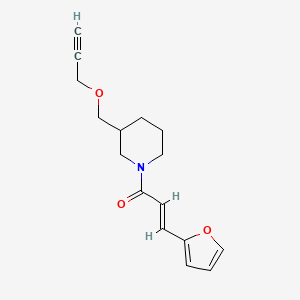![molecular formula C9H16ClNO B2487131 Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride CAS No. 2219374-09-9](/img/structure/B2487131.png)
Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, highlighting the creativity and precision required in chemical synthesis. For instance, novel derivatives of pyrrolopyrimidones were synthesized through enamine alkylation and dehydrating condensation reactions, demonstrating the aromatic nature and diatropic pi-system of these compounds through NMR spectroscopy and electrochemical reduction methods (Mitsumoto & Nitta, 2004). Additionally, photochemical methods have been employed to achieve the first synthesis of complex pyrrolobenzobicyclooctadienes, showcasing the utility of photochemical intramolecular cycloaddition in synthesizing intricate molecular architectures (Basarić, Marinić, & Šindler-Kulyk, 2003).
Molecular Structure Analysis
The molecular structure of similar compounds reveals the intricate details of their chemical architecture, which is critical for understanding their reactivity and properties. The structure of these molecules has been elucidated using various analytical techniques, including single-crystal X-ray structure determination, which confirms the formation of annulated tetrahydrofuran rings in some derivatives, highlighting the role of intramolecular attacks in their formation (Verboom, Morzherin, Kelderman, Engbersen, Hummel, Harkema, & Reinhoudt, 2010).
Chemical Reactions and Properties
The chemical reactivity of these compounds underlines their potential for various applications. For example, certain derivatives have demonstrated the ability to oxidize amines and alcohols in an autorecycling process, with higher efficiency under photoirradiation compared to thermal processes (Mitsumoto & Nitta, 2004). Such reactions are indicative of the compounds' utility in synthetic organic chemistry, particularly in the development of novel oxidation methods.
Scientific Research Applications
Synthesis and Chemical Properties
- Photochemical Formation : A study detailed the first synthesis of a related compound, 1,4,9,10-tetrahydro-4,9-methanobenzo[4,5]cyclohepta[1,2-b]pyrrole, through photochemical intramolecular [2 + 2] cycloaddition, followed by basic hydrolysis (Basarić et al., 2003).
- Transformation Studies : Research on cyclopenta[c]pyrrole-4-carbonitrile revealed its transformation into various compounds under different conditions, showcasing its versatility in chemical reactions (Bell et al., 1977).
Pharmaceutical Research
- Analgesic and Neurobehavioral Activity : A study synthesized 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-ca rboxylic acids from a compound structurally similar to Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride, examining their analgesic and neurobehavioral effects (Massa et al., 1989).
Advanced Material Synthesis
- Catalytic Reactions : Studies on the catalytic hydrogenation of related compounds, like methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, have been conducted, which can lead to the formation of various functionalized materials (Sukhorukov et al., 2008).
properties
IUPAC Name |
3-oxa-7-azatricyclo[3.3.3.01,5]undecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-8-4-10-5-9(8,3-1)7-11-6-8;/h10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRGDQWKUZXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CNCC2(C1)COC3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)





![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)


![N-(furan-2-ylmethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2487069.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)